3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dimethyl groups and a thiomorpholine-oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of 3,4-dimethylbenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Thiomorpholine-Oxane Moiety: This step involves the reaction of the benzamide intermediate with a thiomorpholine-oxane derivative under suitable conditions to introduce the thiomorpholine-oxane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-{[4-(4-methylpiperazino)benzyl]benzamide: Another benzamide derivative with similar structural features.
1,3,4-thiadiazole derivatives: Compounds with a thiadiazole ring that may exhibit similar biological activities.
Uniqueness
3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to the presence of the thiomorpholine-oxane moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H28N2O2S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3,4-dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H28N2O2S/c1-15-3-4-17(13-16(15)2)18(22)20-14-19(5-9-23-10-6-19)21-7-11-24-12-8-21/h3-4,13H,5-12,14H2,1-2H3,(H,20,22) |
InChI Key |
BFCRDJGLBOTSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)N3CCSCC3)C |
Origin of Product |
United States |
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